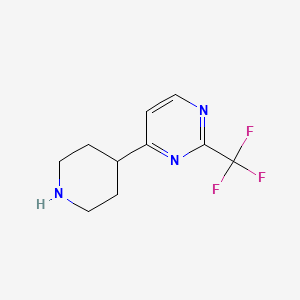
4-(Piperidin-4-YL)-2-(trifluoromethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Piperidin-4-YL)-2-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperidin-4-yl group and a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-YL)-2-(trifluoromethyl)pyrimidine typically involves the reaction of a pyrimidine derivative with a piperidine derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the pyrimidine ring is functionalized with a trifluoromethyl group and subsequently coupled with a piperidin-4-yl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-(Piperidin-4-YL)-2-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
科学研究应用
4-(Piperidin-4-YL)-2-(trifluoromethyl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 4-(Piperidin-4-YL)-2-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. For instance, as an AKT inhibitor, it binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation. This inhibition can lead to the induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
4-(Piperidin-4-YL)-5-(trifluoromethyl)pyrimidine: Similar structure but with a different substitution pattern on the pyrimidine ring.
Trifluoromethyl-containing pyrimidines: These compounds share the trifluoromethyl group but may have different substituents on the pyrimidine ring.
Uniqueness
4-(Piperidin-4-YL)-2-(trifluoromethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidin-4-yl group and a trifluoromethyl group makes it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents.
生物活性
4-(Piperidin-4-YL)-2-(trifluoromethyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various disease models, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a trifluoromethyl group and a piperidine moiety. This unique structure contributes to its biological properties, particularly as a G protein-coupled receptor (GPCR) agonist.
GPR119 Agonism
Research has identified this compound as a potent agonist of the GPR119 receptor. In vitro and in vivo studies demonstrated that this compound significantly enhances insulin secretion and reduces plasma glucose levels in diabetic animal models. The introduction of the trifluoromethyl group was crucial, as it improved the agonist activity compared to non-fluorinated analogs .
Antimalarial Activity
In addition to its role as a GPR119 agonist, derivatives of pyrimidine scaffolds have shown promising antimalarial activity against Plasmodium falciparum. A related trisubstituted pyrimidine exhibited a 96% reduction in parasitemia at a dosage of 30 mg/kg in mouse models. This suggests that modifications to the pyrimidine core can yield compounds with significant antimalarial properties .
Anticancer Potential
Pyrimidines are recognized for their anticancer properties. Compounds similar to this compound have been evaluated for their effects on cancer cell lines. For instance, certain derivatives inhibited cell proliferation in breast and pancreatic cancer cell lines, indicating potential as therapeutic agents against malignancies .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Piperidine Moiety : The presence of the piperidine ring enhances solubility and metabolic stability.
- Trifluoromethyl Group : This substituent is critical for increasing binding affinity and improving pharmacokinetic profiles.
- Pyrimidine Core : Variations in substituents on the pyrimidine ring can lead to significant changes in biological activity, emphasizing the importance of SAR studies in drug development .
Case Study 1: Diabetes Model
In a study involving diabetic rats, oral administration of this compound resulted in a marked decrease in blood glucose levels. The compound's ability to stimulate insulin secretion was attributed to its action on GPR119, highlighting its therapeutic potential for managing diabetes .
Case Study 2: Antimalarial Efficacy
A derivative of the pyrimidine scaffold was tested against Plasmodium berghei in mice, showing significant efficacy with an ED90 value indicating effective clearance of the parasite. This study underscores the potential application of pyrimidine derivatives in treating malaria .
Summary of Findings
属性
CAS 编号 |
914299-53-9 |
|---|---|
分子式 |
C10H12F3N3 |
分子量 |
231.22 g/mol |
IUPAC 名称 |
4-piperidin-4-yl-2-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C10H12F3N3/c11-10(12,13)9-15-6-3-8(16-9)7-1-4-14-5-2-7/h3,6-7,14H,1-2,4-5H2 |
InChI 键 |
VJAVRDKFWUNMGW-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1C2=NC(=NC=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















